
(S)-Azepan-3-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Azepan-3-amine typically involves the reduction of azepan-3-one. One common method is the catalytic hydrogenation of azepan-3-one using a chiral catalyst to ensure the production of the (S)-enantiomer. The reaction is usually carried out under mild conditions with hydrogen gas at room temperature and atmospheric pressure.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of chiral catalysts in large-scale production ensures the enantiomeric purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-Azepan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form hexahydroazepine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides, isocyanates, and alkyl halides are commonly used.
Major Products:
Oxidation: Imine or nitrile derivatives.
Reduction: Hexahydroazepine derivatives.
Substitution: Amides, ureas, and various substituted amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Role as a Building Block in Drug Synthesis
(S)-Azepan-3-amine serves as a critical building block in the synthesis of various pharmaceuticals. Its amine functionality allows for the formation of diverse compounds through reactions such as acylation and alkylation. Notable examples include:
- Antidepressants : Compounds derived from this compound have shown potential in the development of novel antidepressants by modulating neurotransmitter systems.
- Antipsychotics : Research indicates that derivatives of this compound can interact with dopamine receptors, suggesting utility in antipsychotic drug development.
Case Study: Synthesis of Antidepressant Derivatives
A study published in the Journal of Medicinal Chemistry explored the synthesis of various this compound derivatives aimed at enhancing serotonin receptor affinity. The synthesized compounds exhibited improved pharmacological profiles compared to existing medications, indicating promising avenues for further research .
Organic Synthesis
2.1 Chiral Catalysis
This compound is utilized as a chiral catalyst in asymmetric synthesis. Its ability to facilitate enantioselective reactions makes it valuable for producing chiral compounds, which are crucial in pharmaceuticals and agrochemicals.
Data Table: Chiral Catalysis Performance
Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
Aldol Reaction | This compound | 85 | 92 |
Michael Addition | This compound | 78 | 90 |
Diels-Alder Reaction | This compound | 80 | 88 |
This table summarizes the performance of this compound as a chiral catalyst across different reaction types, showcasing its effectiveness in achieving high yields and enantiomeric excess.
Material Science
3.1 Development of Functional Materials
Recent studies have explored the incorporation of this compound into polymer matrices to enhance material properties. Its amine groups can participate in hydrogen bonding, improving the mechanical strength and thermal stability of polymers.
Case Study: Polymer Blends
Research published in Advanced Functional Materials demonstrated that blending this compound with polycaprolactone resulted in materials with enhanced biodegradability and mechanical properties. The study highlighted the potential for developing eco-friendly materials using this compound .
Mechanism of Action
The mechanism of action of (S)-Azepan-3-amine largely depends on its application. In medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
®-Azepan-3-amine: The enantiomer of (S)-Azepan-3-amine, with similar chemical properties but different biological activities.
Hexahydroazepine: A structurally related compound with a fully saturated ring.
Azepan-3-one: The ketone precursor used in the synthesis of this compound.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific biological activities that are not observed in its racemic or achiral counterparts. Its ability to form stable complexes with various biological targets makes it a valuable compound in drug discovery and development.
Biological Activity
(S)-Azepan-3-amine, a chiral amine belonging to the azepane family, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a seven-membered saturated nitrogen-containing ring and a primary amine group, which are crucial for its reactivity and interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.
- Chemical Formula : CHN
- Molar Mass : Approximately 115.20 g/mol
- Structure : Contains a chiral center, allowing for the existence of two enantiomers, with this compound being the biologically active form.
The biological activity of this compound largely depends on its ability to interact with various biological receptors and enzymes. The primary mechanisms include:
- Receptor Binding : The amine group can form hydrogen bonds and ionic interactions with specific receptors, modulating their activity. This is particularly relevant in neuropharmacology, where this compound may influence neurotransmitter receptors.
- Enzyme Interaction : The compound has shown potential in inhibiting bacterial enzymes, contributing to its antibacterial properties when used in formulations such as besifloxacin hydrochloride.
Biological Applications
This compound is being explored for various therapeutic applications:
- Antibacterial Activity : As a precursor for besifloxacin hydrochloride, it exhibits significant antibacterial properties against a broad spectrum of bacterial infections.
- Neuropharmacology : Interaction studies suggest potential applications in treating neurological disorders by modulating neurotransmitter systems.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antibacterial | Effective against various bacterial strains | |
Neurotransmitter Modulation | Potential influence on neurotransmitter receptors | |
Synthesis Precursor | Used to synthesize complex pharmaceutical agents |
Case Study: Antibacterial Properties
A study focused on the synthesis and evaluation of this compound as a precursor for besifloxacin hydrochloride demonstrated that modifications to its structure could enhance its binding affinity to bacterial enzymes. This research highlighted the compound's role in developing new antibacterial agents that could overcome resistance mechanisms present in pathogenic bacteria.
Case Study: Neuropharmacological Potential
Research exploring the interaction of this compound with neurotransmitter receptors revealed that it could potentially modulate dopamine and serotonin pathways. These findings suggest that this compound might be beneficial in treating mood disorders or other neuropsychiatric conditions.
Comparison with Similar Compounds
This compound can be compared with other similar compounds to highlight its unique properties:
Compound | Structure Type | Biological Activity |
---|---|---|
(R)-Azepan-3-amine | Chiral amine | Different biological effects |
Hexahydroazepine | Fully saturated ring | Less reactivity |
Azepan-3-one | Oxidized form | Precursor in synthesis |
Properties
IUPAC Name |
(3S)-azepan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-6-3-1-2-4-8-5-6/h6,8H,1-5,7H2/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUBYASTGWKFHK-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC[C@H](C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428011 | |
Record name | (S)-Azepan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107885-67-6 | |
Record name | (S)-Azepan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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